molecular formula C15H14N6O B11140385 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B11140385
M. Wt: 294.31 g/mol
InChI Key: MVTRAPYSPYFSBZ-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that features a tetrazole ring, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Tetrazole Ring: Starting with a suitable nitrile precursor, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the intermediate compound.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the tetrazole ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.

    Modulating Receptors: Interacting with receptor proteins to alter their signaling pathways.

    Disrupting Protein-Protein Interactions: Binding to one protein in a complex and preventing its interaction with another protein.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methyl group on the tetrazole ring.

    2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide: Pyridine ring is substituted at a different position.

    2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.

Uniqueness

2-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-5-3-2-4-13(14)15(22)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,22)

InChI Key

MVTRAPYSPYFSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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